Aldgamycin G

Description

Overview of Aldgamycins as Macrolide Antibiotics

Aldgamycins belong to the class of macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. google.comontosight.ai Specifically, aldgamycins are often described as 16-membered macrolides. frontiersin.orgresearchgate.netresearchgate.net This class of antibiotics is well-known for its mechanism of action, primarily inhibiting bacterial protein synthesis. frontiersin.org Macrolides, including the 16-membered variety, have demonstrated activity against Gram-positive bacteria and certain Gram-negative and anaerobic bacteria. frontiersin.orgresearchgate.net The aldgamycin family includes several related compounds, such as aldgamycin E, F, H, K, M, N, Q1, and Q2, among others, which have been isolated predominantly from Streptomyces and Saccharothrix strains. frontiersin.orgresearchgate.netresearchgate.net These compounds often feature unique structural elements, such as branched octose sugar units like aldgarose. acs.orgnih.gov

Historical Context of Aldgamycin G Discovery and Early Investigations

The discovery of the aldgamycin family dates back to the isolation of aldgamycin E in 1964 from a Streptomyces species. researchgate.netresearchgate.net Following this initial discovery, other members of the family were subsequently reported. Aldgamycin G itself was identified as a new macrolide antibiotic and its discovery was reported by Mizobuchi et al. in 1986. mcmaster.caresearchgate.netresearchgate.netmedchemexpress.comnih.gov Early investigations into aldgamycin G, alongside other aldgamycins like aldgamycin H, aldgamycin K, and swalpamycin (B1252937) B, focused on their isolation and structural elucidation. frontiersin.orgresearchgate.net These early studies confirmed aldgamycin G as a neutral macrolide possessing a 16-membered lactone ring with attached methylated sugars, specifically mycinose (B1239270) at the C14 position and aldgarose at the C5 position. google.com Initial research also indicated that aldgamycin G exhibited antibacterial activity, particularly against Gram-positive bacteria. medchemexpress.commedchemexpress.comtargetmol.com Further studies, including those employing techniques like HR-ESI-MS and NMR spectroscopy, were crucial in determining the structures of these early identified aldgamycins. frontiersin.org Preliminary findings from these early investigations suggested that the antibacterial effects of these compounds were exerted by inhibiting protein synthesis. frontiersin.org

| Compound | Source Organisms | Key Structural Feature(s) | Initial Reported Activity |

| Aldgamycin G | Streptomyces strains, Saccharothrix species frontiersin.orgresearchgate.net | 16-membered macrolide, Aldgarose at C5, Mycinose at C14 google.com | Antibacterial (Gram-positive) medchemexpress.commedchemexpress.comtargetmol.com |

| Aldgamycin E | Streptomyces sp. researchgate.netresearchgate.net | 16-membered macrolide researchgate.net | Antibacterial researchgate.net |

| Aldgamycin H | Saccharothrix species frontiersin.orgresearchgate.net | 16-membered macrolide frontiersin.orgresearchgate.net | Antibacterial (Protein Synthesis Inhibition) frontiersin.org |

| Aldgamycin K | Streptomyces strains, Saccharothrix species frontiersin.org | 16-membered macrolide frontiersin.orgresearchgate.net | Antibacterial (Protein Synthesis Inhibition) frontiersin.org |

| Swalpamycin B | Streptomyces strains, Saccharothrix species frontiersin.orgresearchgate.net | 16-membered macrolide frontiersin.orgresearchgate.net | Antibacterial (Protein Synthesis Inhibition) frontiersin.org |

Properties

CAS No. |

107745-56-2 |

|---|---|

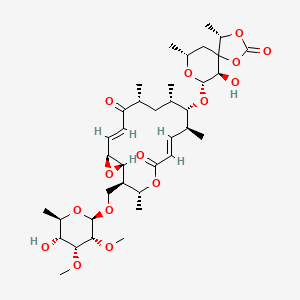

Molecular Formula |

C37H56O15 |

Molecular Weight |

740.8 g/mol |

IUPAC Name |

(1S,2R,3R,6E,8S,9S,10S,12R,14E,16S)-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C37H56O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10-13,17-24,26,28-35,40-41H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34+,35-,37?/m0/s1 |

InChI Key |

PNKWSYXWMPOOOF-JCYPSANZSA-N |

SMILES |

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)/C=C/[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H](C4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |

Canonical SMILES |

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aldgamycin G; 8-Deoxyaldgamycin F |

Origin of Product |

United States |

Natural Occurrence and Microbial Producers of Aldgamycin G

Isolation from Saccharothrix Species

Saccharothrix is a genus of rare actinomycetes known for producing various specialized metabolites. Several strains within this genus have been identified as producers of aldgamycin G.

Identification of Specific Saccharothrix Strains

Aldgamycin G, along with other related macrolides such as aldgamycin H, aldgamycin K, and swalpamycin (B1252937) B, has been identified as primary bioactive metabolites from the strain Saccharothrix sp. 16Sb2-4. researchgate.netnih.govresearchgate.netfrontiersin.org Another strain, Saccharothrix SA 103, has also been reported to produce aldgamycin G. google.comgoogle.com

Exploration of Unique Environmental Niches

The strain Saccharothrix sp. 16Sb2-4 was isolated from desert soil in the Taklamakan Desert, China. researchgate.netnih.govresearchgate.netfrontiersin.orgnanobioletters.comnih.govcabidigitallibrary.org This highlights desert environments as potentially unique reservoirs for actinobacteria producing diverse bioactive compounds like aldgamycin G. nih.govnih.govcabidigitallibrary.orgresearchgate.net Saccharothrix SA 103 was isolated from soil of the arid regions of Algeria (Sahara). google.comgoogle.com

Optimization of Microbial Cultivation and Fermentation Conditions for Enhanced Metabolite Production

While specific detailed protocols for the optimization of aldgamycin G production in Saccharothrix strains are not extensively detailed in the search results, general methods for cultivating actinobacteria for metabolite production are described. For instance, Saccharothrix sp. 16Sb2-4 was cultured in ISP 2 medium for the isolation of its metabolites. researchgate.net Large-scale fermentation and extract preparation are typically performed to obtain sufficient quantities of compounds for isolation and characterization. nih.govfrontiersin.org Optimization of fermentation conditions, including media composition, temperature, and incubation time, is a standard practice in microbial natural product discovery to enhance the yield of target metabolites.

Isolation from Streptomyces Species

Streptomyces is the largest genus of actinobacteria and a well-established source of antibiotics and other bioactive compounds. Several Streptomyces species are known to produce aldgamycin G. researchgate.net

Identification of Specific Streptomyces Strains

Aldgamycin G has been reported to be produced by strains of Streptomyces lavendulae. dntb.gov.uamedchemexpress.com Additionally, novel aldgamycin macrolides, including aldgamycin N which is closely related to aldgamycins, have been isolated from the strain Streptomyces sp. HK-2006-1. researchgate.netrsc.org

Investigation of Diverse Habitats

Streptomyces species, including those that produce aldgamycins, are found in diverse habitats. Streptomyces lavendulae has been associated with soil environments. nih.gov Streptomyces sp. HK-2006-1, which produces aldgamycin-related compounds, has been described as a marine isolate or originating from an aquatic environment. researchgate.netumich.edu Marine environments are increasingly recognized as a significant source of novel actinomycetes and their bioactive secondary metabolites. nanobioletters.comresearchgate.netresearchgate.netnih.govmdpi.combiotech-asia.orgnih.govscribd.com

Table 1: Microbial Producers and Isolation Sources of Aldgamycin G

| Microbial Species | Strain Designation | Isolation Source | Environment Type |

| Saccharothrix sp. | 16Sb2-4 | Taklamakan Desert soil, China | Terrestrial (Desert) |

| Saccharothrix | SA 103 | Saharan soil, Algeria | Terrestrial (Arid) |

| Streptomyces lavendulae | Not specified in detail | Soil | Terrestrial |

| Streptomyces sp. | HK-2006-1 | Marine/Aquatic environment | Marine/Aquatic |

Table 2: Aldgamycin G and Related Compounds Isolated from Saccharothrix sp. 16Sb2-4

| Compound | Classification |

| Aldgamycin G | 16-membered macrolide |

| Aldgamycin H | 16-membered macrolide |

| Aldgamycin K | 16-membered macrolide |

| Swalpamycin B | 16-membered macrolide |

Methodologies for Natural Product Isolation and Dereplication

The discovery and characterization of natural products like aldgamycin G from complex microbial extracts necessitate a combination of isolation and dereplication techniques. These methodologies aim to isolate pure compounds and rapidly identify known substances to prioritize the search for novel ones.

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a fundamental approach in natural product discovery that involves the separation of crude extracts into fractions based on their biological activity. nih.govnih.gov This iterative process allows researchers to track the compound(s) responsible for the observed activity through successive separation steps. For instance, in the isolation of aldgamycin G from Saccharothrix sp. 16Sb2-4, bioassay-guided fractionation was performed using methicillin-resistant Staphylococcus aureus (MRSA) as the indicator bacterium. frontiersin.orgnih.gov The crude extract was subjected to column chromatography, and each fraction was screened for antibacterial activity. frontiersin.orgnih.gov Bioactive fractions were then further purified using techniques such as flash chromatography and semi-preparative HPLC. frontiersin.orgnih.gov This guided approach ensures that the isolation efforts are focused on the fractions containing the bioactive compound(s).

Application of Molecular Networking Analysis (e.g., UPLC-QToF-MS/MS) for Putative Identification

Molecular networking, often coupled with UPLC-QToF-MS/MS, is a powerful dereplication strategy used to visualize the chemical diversity within a complex extract and putatively identify known compounds or classify related analogs. frontiersin.orgnih.govresearchgate.netuq.edu.auresearchgate.net This technique generates MS/MS spectra for the compounds in the extract and groups similar spectra into molecular families, represented as a network. researchgate.net By comparing the fragmentation patterns to databases of known compounds, researchers can rapidly identify previously reported metabolites. frontiersin.orgresearchgate.net In the study involving Saccharothrix sp. 16Sb2-4, UPLC-QToF-MS/MS-based molecular networking analysis was performed prior to metabolite isolation to gain a comprehensive understanding of the chemical diversity in the culture broth. frontiersin.orgnih.govresearchgate.net This analysis putatively identified several families of compounds, including 16-membered macrolides, which guided the subsequent targeted isolation of compounds like aldgamycin G. frontiersin.orgnih.gov Molecular networking accelerates the dereplication process and rationalizes the isolation procedure for targeted purification of bioactive natural products. nih.gov

Spectroscopic Characterization for Structure Elucidation (e.g., HR-ESI-MS, NMR Spectroscopy)

Following isolation, the structure of a natural product is elucidated using various spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the accurate mass and elemental composition of the isolated compound. frontiersin.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (such as 1H NMR and 13C NMR), provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. frontiersin.orgresearchgate.netnih.govresearcher.life The structures of aldgamycins, including aldgamycin G, isolated from Saccharothrix sp. 16Sb2-4 were elucidated by analyzing HR-ESI-MS and NMR spectroscopic data. frontiersin.orgnih.govresearchgate.netdntb.gov.ua Comparison with spectral data from literature for known compounds further aids in confirming the structure. frontiersin.orgresearchgate.net

Data Table: Methodologies Applied in Aldgamycin G Research

| Methodology | Purpose | Application in Aldgamycin G Studies |

| Bioassay-Guided Fractionation | Isolation of bioactive compounds based on observed biological activity. | Used to track and purify aldgamycin G from crude extracts based on antibacterial activity. frontiersin.orgnih.gov |

| Molecular Networking (UPLC-QToF-MS/MS) | Dereplication and putative identification of compounds in complex extracts. | Used to visualize chemical diversity and predict the presence of 16-membered macrolides, including aldgamycin G. frontiersin.orgnih.govresearchgate.net |

| HR-ESI-MS | Determination of accurate mass and elemental composition. | Used to determine the molecular formula of isolated aldgamycins. frontiersin.orgnih.gov |

| NMR Spectroscopy (1D and 2D) | Elucidation of chemical structure and connectivity. | Used to determine the detailed structure of aldgamycin G. frontiersin.orgresearchgate.netnih.gov |

Biosynthetic Pathways and Genetic Basis of Aldgamycin G Production

Classification as a Polyketide-Derived Macrolide

Aldgamycin G belongs to the macrolide class of natural products, which are characterized by a large macrocyclic lactone ring. medchemexpress.comwikipedia.org Macrolides are a prominent class of polyketide antibiotics. researchgate.net Polyketides are a diverse group of secondary metabolites synthesized by polyketide synthases (PKSs) through the repeated condensation of acyl thioesters, such as acetyl-CoA and malonyl-CoA. The macrolactone ring of aldgamycins is derived from a polyketide pathway. medchemexpress.comwikipedia.org

Genetic Organization of Aldgamycin Biosynthesis

The genes responsible for the biosynthesis of aldgamycins are organized into a gene cluster. nih.gov Elucidating the structure and organization of this cluster has been crucial for understanding the biosynthetic pathway.

The gene cluster for aldgamycins has been elucidated through techniques such as whole-genome sequencing combined with gene disruption. nih.gov This approach allows for the identification of all genes present in the organism's genome and then pinpointing the specific cluster responsible for producing the compound of interest. Whole-genome sequencing provides a comprehensive view of the genetic makeup, facilitating the identification of biosynthetic gene clusters (BGCs). scilit.comfrontiersin.orgfrontiersin.org

Comparative analysis of gene clusters has revealed insights into the evolutionary relationships and diversification of macrolide biosynthesis. Studies have shown that aldgamycins and chalcomycins, another group of macrolide antibiotics, are biosynthesized from a single gene cluster in some Streptomyces strains. nih.govd-nb.info This single cluster contains the genetic information for the biosynthesis of both types of macrolides, with specific genes responsible for the bifurcation of the pathway leading to either aldgamycins or chalcomycins. nih.gov Comparative genomics can help identify similar BGCs across different species and understand their shared and unique features. nih.govfrontiersin.org

Functional annotation involves assigning biological functions to the genes within the biosynthetic cluster. mdpi.combiorxiv.org Characterization of key biosynthetic genes helps to understand the specific enzymatic steps involved in Aldgamycin G formation. Functional analysis of genes within the shared aldgamycin and chalcomycin (B1236996) gene cluster has identified specific genes responsible for initiating the biosynthesis of each compound. For instance, almDI/almDII genes are associated with the initiation of aldgamycin biosynthesis. nih.gov

Comparative Analysis of Gene Clusters Responsible for Aldgamycins and Related Macrolides (e.g., Chalcomycins)

Enzymatic Mechanisms in Aldgamycin G Formation

The formation of Aldgamycin G involves a series of enzymatic reactions catalyzed by proteins encoded by the biosynthetic gene cluster.

Specific enzyme subunits play critical roles in the biosynthetic pathway. The proteins encoded by almDI and almDII have been identified as the alpha and beta subunits of pyruvate (B1213749) dehydrogenase. nih.gov Pyruvate dehydrogenase is a multi-subunit enzyme complex that catalyzes the oxidative decarboxylation of pyruvate, linking glycolysis to the tricarboxylic acid cycle and producing acetyl-CoA. ebi.ac.uknih.gov In the context of aldgamycin biosynthesis, AlmDI/AlmDII are reported to trigger the biosynthesis of aldgamycins. nih.gov This suggests that the conversion of pyruvate to acetyl-CoA, mediated by this specific pyruvate dehydrogenase, is an initiating step or provides a key building block for the aldgamycin pathway. Other enzymatic steps involve the formation of the macrolactone ring by polyketide synthases and the attachment and modification of sugar moieties. The formation of the pentacyclic carbonate ring, a feature in some aldgamycins like Aldgamycin E, involves a four-protein metabolon. nih.gov

Table 1: Key Enzymes and Proposed Roles in Aldgamycin Biosynthesis

| Enzyme/Gene Product | Proposed Role in Aldgamycin Biosynthesis | Source |

| AlmDI/AlmDII | Alpha/beta subunits of pyruvate dehydrogenase; triggers aldgamycin biosynthesis | nih.gov |

| Polyketide Synthase | Synthesis of the macrolactone backbone | Implied |

| AlmUII-UV | Formation of the pentacyclic carbonate ring (in some aldgamycins) | nih.gov |

Note: The role of the polyketide synthase is inferred based on the classification of aldgamycins as polyketide-derived macrolides.

Involvement of Oxidoreductases (e.g., AlmCI) in Pathway Bifurcation

The bifurcation of the biosynthetic pathway leading to either aldgamycins or chalcomycins is influenced by specific enzymes. Functional analysis of the genes within the shared gene cluster revealed that the biosynthesis of aldgamycins is triggered by AlmDI/AlmDII, which encode the α/β subunits of pyruvate dehydrogenase nih.gov. In contrast, the biosynthesis of chalcomycins is initiated by AlmCI, an oxidoreductase nih.gov. This indicates that AlmCI plays a key role in directing the metabolic flow towards the production of chalcomycins, thereby representing a point of bifurcation away from the aldgamycin pathway nih.gov.

Biosynthetic Engineering Approaches for Directed Analog Production

Biosynthetic engineering offers a powerful approach to manipulate the genetic pathways of microorganisms to produce novel or modified natural products, including macrolide antibiotics like aldgamycins isomerase.comnih.gov. This involves altering the biosynthetic gene clusters responsible for the production of these compounds nih.gov. Strategies can include site-directed mutagenesis, gene replacement, gene inactivation (knock-out mutations), or the co-expression of genes involved in specific biosynthetic steps nih.gov.

The goal of biosynthetic engineering in the context of macrolides is often to generate analogs with improved pharmacological properties, altered biological activities, or enhanced production yields isomerase.comnih.gov. For polyketides, which are assembled by modular PKS enzymes, engineering can involve adding or removing modules from the PKS gene, leading to polyketides with expanded or contracted macrocyclic ring sizes or linear chain lengths google.com. While the search results discuss the general principles and examples of biosynthetic engineering for polyketides and other natural products isomerase.comnih.govgoogle.com, specific detailed research findings on directed analog production of Aldgamycin G through these methods were not extensively provided. However, the principles of manipulating PKS genes and incorporating modified precursors, as discussed in the context of other polyketides, are applicable to aldgamycin biosynthesis nih.govgoogle.com. This can involve introducing genes for enzymes that modify specific positions of the macrolactone ring or the attached sugar moieties, or altering the starter or extender units used by the PKS nih.govgoogle.com.

Mechanism of Action of Aldgamycin G at the Molecular and Cellular Level

Molecular Target Elucidation in Microorganisms

Studies investigating the mechanism of action of aldgamycin G have identified the bacterial ribosome as a key molecular target. nih.govnih.gov This interaction disrupts the fundamental process of protein synthesis, which is vital for bacterial growth and survival. sigmaaldrich.comwikipedia.org

Inhibition of Protein Synthesis and Ribosomal Interference

Aldgamycin G has been shown to inhibit protein synthesis in bacteria. nih.govnih.govfrontiersin.orgdp.tech This inhibition is a common mechanism among macrolide antibiotics, which typically interfere with the function of the bacterial 70S ribosome. sigmaaldrich.comresearchgate.net By binding to the ribosome, aldgamycin G disrupts the translation process, preventing the assembly of amino acids into functional proteins. sigmaaldrich.comwikipedia.org This interference can occur at various stages of translation, including initiation, elongation, or termination. sigmaaldrich.comwikipedia.org

Cellular Responses and Pathway Modulation

Beyond the direct inhibition of protein synthesis, the cellular impact of aldgamycin G extends to the modulation of bacterial stress response pathways. nih.govnih.govontosight.aitargetmol.com

Induction of SOS-Response

Treatment with aldgamycin G has been observed to induce the SOS response in bacteria. nih.govnih.govontosight.aifrontiersin.orgtargetmol.comdntb.gov.uadntb.gov.ua The SOS response is a global regulatory system activated in bacteria in response to DNA damage or stalled DNA replication. mdpi.comnih.gov While primarily associated with DNA repair mechanisms, the SOS response can be triggered by various cellular stresses, including those resulting from the inhibition of essential processes like protein synthesis. mdpi.comnih.gov The induction of the SOS response by aldgamycin G suggests that its interference with protein synthesis may lead to secondary effects on DNA integrity or replication, or that the stalled ribosomes themselves can act as a signal for SOS induction. mdpi.comnih.govswarthmore.edu

Use of Reporter Systems for Mechanism Investigation (e.g., pDualrep2 System)

Reporter systems are valuable tools for investigating the mechanism of action of antimicrobial compounds. nih.govnih.govfrontiersin.org The pDualrep2 system, a double fluorescent protein reporter system, has been specifically utilized to probe the mechanism of action of bioactive metabolites, including aldgamycin G. nih.govnih.govfrontiersin.orgfrontiersin.org This system is designed to distinguish between compounds that inhibit protein translation and those that induce the SOS response or interfere with DNA biosynthesis. nih.govnih.govfrontiersin.org Studies employing the pDualrep2 system have confirmed that aldgamycin G inhibits protein synthesis. nih.govnih.govfrontiersin.orgfrontiersin.org Additionally, this system has been used to demonstrate the ability of aldgamycin G to induce the SOS response. nih.govnih.govfrontiersin.orgdntb.gov.uadntb.gov.ua The use of such reporter systems provides a sensitive and high-throughput method for characterizing the cellular effects of antimicrobial compounds. nih.govnih.govfrontiersin.org

Data from studies using the pDualrep2 system highlight the dual effect of certain compounds on bacterial cells:

| Compound | Effect on Protein Synthesis (pDualrep2) | Effect on SOS Response (pDualrep2) |

| Aldgamycin G | Inhibition | Induction |

| Aldgamycin H | Inhibition | Not specified in search results |

| Aldgamycin K | Inhibition | Not specified in search results |

| Swalpamycin (B1252937) B | Inhibition | Not specified in search results |

Detailed research findings using reporter systems like pDualrep2 have been instrumental in classifying the mode of action of natural products isolated from microorganisms, such as Saccharothrix sp. 16Sb2-4, which produces aldgamycin G and other related macrolides. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net These studies demonstrate that the antibacterial potential of such compounds is linked to their ability to interfere with protein translation and/or induce the bacterial SOS response. nih.govnih.govfrontiersin.orgfrontiersin.org

Biological Activities of Aldgamycin G and Its Analogs

Antimicrobial Spectrum and Efficacy

Aldgamycin G is known for its antimicrobial activity against a variety of microorganisms. ontosight.ai

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

Aldgamycin G is primarily active against Gram-positive bacteria. medchemexpress.commedchemexpress.com Studies have shown its effectiveness against species such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. researchgate.net Some aldgamycin analogs, specifically aldgamycin Q1 and Q2, have demonstrated moderate to weak antibacterial activities against Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg mL-1. researchgate.net Aldgamycin G's activity against Gram-positive bacteria has been reported to be stronger than that of Aldgamycin F.

Activity against Gram-Negative Bacteria (e.g., Acinetobacter baumannii, Proteus mirabilis)

While primarily targeting Gram-positive bacteria, some research indicates activity of aldgamycin analogs against certain Gram-negative bacteria. researchgate.net For instance, aldgamycin Q1 and Q2 have shown moderate to weak activity against Acinetobacter baumannii, with MIC values in the range of 16 to 64 μg mL-1. researchgate.net

Evaluation against Drug-Resistant Bacterial Strains

The potential of aldgamycins against drug-resistant bacterial strains is an area of interest, particularly given the increasing challenge of antimicrobial resistance. ontosight.aiwho.intmdpi.com While the provided search results highlight the general need for new antibiotics against resistant strains, specific detailed evaluations of Aldgamycin G or its analogs against a broad panel of drug-resistant bacteria like MRSA or VRE are not extensively detailed within these snippets, beyond the mention of activity against Staphylococcus aureus and Enterococcus faecalis which can include resistant strains. researchgate.net However, macrolides in general, a class to which Aldgamycin G belongs, are known inhibitors of bacterial protein synthesis and have been used to treat infections caused by Gram-positive organisms, certain Gram-negative, and anaerobic bacteria. frontiersin.orgnih.gov

Antifungal Activities

Aldgamycins have shown potential in inhibiting the growth of fungi. ontosight.ai While one report mentions that aldgamycin K did not exhibit antimicrobial activity against tested bacteria and fungi in a previous study, another indicates that a Saccharothrix strain producing aldgamycins exhibited antagonistic activity against yeasts and filamentous fungi. researchgate.netresearchgate.net

Antitumor and Antiproliferative Properties

Some studies suggest that certain aldgamycins may possess antitumor and antiproliferative properties. ontosight.aigoogle.com Aldgamycins, including Aldgamycin G, have been identified as active compounds exhibiting antiproliferative and anticancer activity. google.com While the mechanism and efficacy can vary among different compounds and analogs, this area remains a subject of research. ontosight.ai

Antiviral Properties

Aldgamycins have also been reported to exhibit antiviral activity. google.com Active compounds including Aldgamycin G have shown antiviral properties. google.com

Structural Diversity, Derivatives, and Structure Activity Relationship Sar Studies of Aldgamycin G

Characterization of Naturally Occurring Aldgamycin G Analogs

Naturally occurring aldgamycins exhibit structural diversity, primarily arising from variations in the macrolactone ring and appended sugar moieties. These variations contribute to a spectrum of biological activities.

Identification of Structural Variations (e.g., Aldgamycin F, H, K, M, Q1, Q2)

Several aldgamycin analogs have been identified, each possessing distinct structural features. Aldgamycin E was an early natural organic carbonate discovered from Streptomyces lavendulae, featuring a rare branched-chain sugar d-aldgarose with a pentacyclic carbonate ring. nih.gov Aldgamycins H and K are 16-membered macrolide antibiotics that have been isolated from Streptomyces species. researchgate.net Aldgamycins Q1 and Q2 are two novel 16-membered macrolides isolated from Saccharothrix sp. 16Sb2-4. researchgate.net Their structures were determined through spectroscopic analyses and comparison with data from aldgamycin K. researchgate.net Aldgamycin Q1 and Q2 are characterized as new aldgamycin analogs featuring a demethylated mycinose (B1239270) residue. researchgate.net

While specific detailed structural variations for all listed analogs (F, H, K, M, Q1, Q2) compared to Aldgamycin G were not exhaustively detailed in the search results, the identification of these compounds as members of the aldgamycin family implies shared core structural elements with variations in specific functional groups or glycosylation patterns. For instance, the comparison of Aldgamycins Q1 and Q2 to Aldgamycin K highlights variations in the mycinose residue, specifically demethylation. researchgate.net

Synthetic and Semi-Synthetic Approaches to Aldgamycin G Derivatives

Synthetic and semi-synthetic methods are employed to generate a wider range of aldgamycin derivatives, allowing for the exploration of structural modifications and their effects on biological activity.

Chemical Transformations from Precursor Macrolides (e.g., Tylosin (B1662201) Derivatives)

Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae and is composed of four major components: tylosins A, B, C, and D. wikipedia.orgresearchgate.net Tylosin A is the primary component. researchgate.net Tylosin and aldgamycins share structural similarities as 16-membered macrolides, suggesting potential for chemical transformations from tylosin derivatives to generate aldgamycin analogs or related compounds. Some macrolides are constructed from a "chalconolide" scaffold, which includes aldgamycins, and feature a 2,3-trans double bond and a methyl group at C6. umich.edu This shared structural basis with macrolides like tylosin points towards possible synthetic routes leveraging common biosynthetic intermediates or chemical modification strategies applied to tylosin derivatives. Semisynthetic derivatives of tylosin have been generated for various applications. researchgate.netumich.edu While direct examples of synthesizing Aldgamycin G specifically from tylosin derivatives were not detailed, the literature indicates that tylosin derivatives serve as precursors for generating new macrolide analogues, a strategy potentially applicable to the aldgamycin scaffold due to shared structural features. researchgate.netumich.edu

Rational Design and Synthesis of Novel Analogs with Modified Functional Groups

Rational design and synthesis approaches are used to create novel aldgamycin analogs with targeted modifications to functional groups. This involves understanding the existing structure-activity relationships (SAR) and designing compounds with altered properties, such as improved efficacy or altered target specificity. Although specific examples of rational design and synthesis solely focused on Aldgamycin G were not extensively found, the general principles of rational design in medicinal chemistry involve identifying key structural features responsible for activity and modifying them systematically. rsc.orgnih.govmdpi.commdpi.complos.org This can involve altering sugar moieties, modifying the macrolactone ring, or introducing new functional groups to explore their impact on binding affinity and biological effect. The synthesis of novel macrolides and their derivatives often involves multi-step chemical reactions, potentially requiring the protection and deprotection of various functional groups present in the complex macrolide structure. google.com

Structure-Activity Relationship (SAR) Investigations of Aldgamycins

Structure-Activity Relationship (SAR) studies of aldgamycins aim to correlate specific structural features with their observed biological activities, such as antibacterial activity or cytotoxicity. researchgate.netresearchgate.netnih.govrsc.org By examining the activities of naturally occurring analogs and synthetic derivatives, researchers can gain insights into the crucial parts of the molecule responsible for its effects. For instance, studies on saccharothriolides, another class of macrolides, have shown that modifications at specific positions, such as the C-7 position and the phenolic hydroxyl group at C-2'', can regulate biological activities like cytotoxicity. researchgate.net While comprehensive SAR data specifically for Aldgamycin G and its direct derivatives were not extensively detailed in the provided snippets, the identification of antibacterial activities for aldgamycins H, K, and G, as well as Aldgamycins Q1 and Q2, provides a basis for SAR investigations within the aldgamycin family. researchgate.netresearchgate.net Aldgamycins H, K, and G displayed antibacterial activities by inhibiting protein synthesis. researchgate.net Aldgamycins Q1 and Q2 showed moderate to weak antibacterial activities against several bacteria, including Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii. researchgate.net Comparing the structures and activities of these analogs allows for initial deductions regarding the structural elements important for their antibacterial effects. Further SAR studies would typically involve systematic modifications of the aldgamycin G structure and evaluation of the resulting compounds' biological activities to establish more precise relationships.

Influence of the 16-Membered Macrolactone Ring on Biological Activity

The 16-membered macrolactone ring forms the core structure of Aldgamycin G and other macrolide antibiotics. researchgate.netnih.gov This large ring system provides the scaffold upon which the sugar moieties and other substituents are attached. The macrolactone ring is known to play a significant role in the interaction of macrolide antibiotics with their biological targets, primarily the bacterial ribosome, where they inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.gov The specific conformation and flexibility of the 16-membered ring can influence its binding affinity and efficacy. Modifications or alterations to the macrolactone ring structure can impact the antibiotic's ability to access and bind to the ribosomal target site, thereby affecting its antibacterial activity. While direct detailed SAR studies specifically on macrolactone ring modifications of Aldgamycin G are not extensively detailed in the provided snippets, the importance of the macrolactone core in the activity of related macrolides that inhibit protein synthesis is well-established. nih.gov

Contribution of Glycosylation Patterns (e.g., Aldgarose, Mycinose Residues) to Efficacy

Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification that significantly impacts the biological activity of many natural products, including macrolide antibiotics. researchgate.netchromatographyonline.comroche.comcontentstack.com Aldgamycin G is characterized by the presence of two specific deoxysugar units: aldgarose and mycinose. researchgate.net Aldgarose is a rare branched octose unit typically attached at the C-5 position of the macrolactone ring in aldgamycins. researchgate.netnih.gov Mycinose is a deoxyallose derivative, often found attached at other positions, such as C-20, in aldgamycins and related macrolides like mycinamicins and swalpamycins. researchgate.netnih.govresearchgate.net

The sugar substituents, particularly the sugar at C-5, are reported to play an essential role in the antibacterial activity of 16-membered macrolides by directly interacting with the 23S RNA of the bacterial ribosome. nih.gov Variations in the type, number, and linkage of these sugar residues constitute different glycosylation patterns that can dramatically alter the biological profile of macrolides. For instance, aldgamycins are distinguished from other macrolide families by the presence of aldgarose at the C-5 site. researchgate.net The presence of mycinose, often a β-D-mycinose, is also a common feature in aldgamycins and related macrolides when the C20-OH group is glycosylated. researchgate.netresearchgate.net

Studies on aldgamycin analogs with a demethylated mycinose residue, such as aldgamycin Q1 and Q2, have shown moderate to weak antibacterial activities against various bacteria, including Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii, with MIC values ranging from 16 to 64 μg mL-1. researchgate.net This suggests that modifications to the mycinose moiety can influence the antibacterial potency.

Impact of Specific Hydroxyl and Other Substituents on Activity Modulation

While specific detailed studies on the impact of individual hydroxyl or other non-glycosidic substituents on Aldgamycin G's activity are not extensively detailed in the provided snippets, the general principle in medicinal chemistry is that such modifications can profoundly influence molecular behavior and activity. hyphadiscovery.com Differences in the presence of hydroxyl groups, methylation, or other modifications in aldgamycin analogs can affect their solubility, stability, and interaction with biological targets. ontosight.ai For example, aldgamycin Q1 and Q2 differ from aldgamycin K by a demethylated mycinose residue, where a hydroxyl group is present instead of a methoxy (B1213986) group at C-3'' in aldgamycin Q2 compared to aldgamycin Q1. researchgate.net These subtle differences in substitution correlate with observed variations in antibacterial activity. researchgate.net

Correlating Structural Features with Specific Biological Activities

The collective influence of the 16-membered macrolactone ring, the glycosylation pattern (including the specific aldgarose and mycinose units), and other substituents dictates the specific biological activities of Aldgamycin G and its derivatives. The macrolactone ring is fundamental for ribosomal binding and inhibition of protein synthesis, which underlies the antibacterial activity of this class of compounds. nih.gov The sugar moieties, particularly aldgarose at C-5, enhance this interaction and contribute to the specificity and potency against bacterial ribosomes. nih.gov

Variations in the sugar residues, such as the demethylated mycinose in aldgamycins Q1 and Q2, lead to changes in antibacterial potency, highlighting the critical role of glycosylation patterns in modulating activity. researchgate.net Furthermore, subtle structural differences, including the presence or absence of specific hydroxyl or methoxy groups, can fine-tune the interactions with biological targets, affecting the spectrum and level of activity (e.g., moderate to weak antibacterial activity observed for aldgamycins Q1 and Q2 compared to other aldgamycins). researchgate.net

While Aldgamycin G has also been reported to exhibit antifungal and antitumor properties ontosight.ai, the provided information primarily focuses on the structural aspects related to its antibacterial mechanism. Comprehensive SAR studies would involve systematic modifications of different parts of the molecule and evaluating the resulting changes in various biological assays to establish clear correlations between specific structural features and observed activities. The ongoing research into aldgamycins aims to synthesize new analogs with improved properties, which inherently involves exploring the SAR to guide the design of more effective compounds. ontosight.ai

Future Directions and Research Perspectives for Aldgamycin G

Bioprospecting for Novel Aldgamycin Analogs in Underexplored Environments

The increasing challenge of antibiotic resistance necessitates the discovery of new antimicrobial agents. nanobioletters.comperiodikos.com.br Underexplored and extreme environments, such as deserts, marine sediments, and saline lakes, have proven to be promising sources for novel microorganisms, particularly actinomycetes, which are prolific producers of secondary metabolites, including antibiotics. nanobioletters.comperiodikos.com.brresearchgate.netresearchgate.netnih.gov Bioprospecting efforts in these unique ecological niches can lead to the isolation of novel actinomycete strains with the potential to produce new Aldgamycin analogs. researchgate.netresearchgate.netresearchgate.net For instance, studies have reported the isolation of Aldgamycin G and other related macrolides from Saccharothrix sp. strains found in desert environments. nanobioletters.comresearchgate.netresearchgate.net The exploration of rare actinomycete genera, beyond the well-studied Streptomyces, also presents an opportunity for discovering novel compounds. researchgate.netnih.gov Combining traditional isolation techniques with modern approaches like metagenomic analysis can help identify biosynthetic gene clusters responsible for producing secondary metabolites with potential antimicrobial activity against drug-resistant pathogens. nanobioletters.comresearchgate.net

Advanced Biosynthetic Pathway Engineering for Improved Yields and Diversification

Understanding and manipulating the biosynthetic pathways of Aldgamycin G and its analogs is crucial for improving production yields and generating novel derivatives. Aldgamycins, as polyketide derivatives, are synthesized through complex biosynthetic routes governed by gene clusters. ontosight.aimdpi.com Metabolic engineering and gene manipulation techniques offer targeted approaches to modify these pathways. nih.gov By altering metabolic flux through specific intermediates and enhancing flux to the desired biosynthetic pathway, increased production of specific compounds can be achieved. google.com Researchers are utilizing molecular tools to identify new gene clusters and modifying isolated biosynthetic gene clusters to improve compound efficacy, yield, and create better analogs. nanobioletters.comnih.gov This involves techniques such as cloning and engineering target biosynthetic gene clusters and expressing them in heterologous hosts. mdpi.com Chemical elicitors can also be employed to activate cryptic biosynthetic gene clusters in actinomycetes, leading to the production of new or low-yield secondary metabolites and thus broadening the diversity of discoverable bioactive compounds. mdpi.com Insights into the tolerance and specificity of polyketide synthases can also facilitate the generation of diverse unnatural aglycone structures through combinatorial approaches. annualreviews.org

Computational Chemistry and Molecular Modeling for Mechanism of Action and SAR Predictions

Computational chemistry and molecular modeling play a vital role in modern drug discovery and can significantly contribute to the research on Aldgamycin G. researchgate.net These methods encompass techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR). nih.govresearchgate.netnih.gov By using these tools, researchers can predict the interaction between Aldgamycin G or its analogs and their biological targets, understand ligand binding mechanisms, and evaluate the thermodynamics and kinetics of these interactions. nih.gov Molecular dynamics simulations can provide more detailed insights into ligand binding. nih.gov Computational approaches can also be used to predict and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is essential for designing novel biologically active molecules with favorable physiological profiles. researchgate.net QSAR and SAR (Structure-Activity Relationship) models, which consider the molecular structure to predict activity or classify based on relevant substructures, are valuable for understanding how structural modifications impact the biological activity of Aldgamycin G and its analogs. researchgate.netnih.gov Integrating machine learning techniques with traditional computational methods can further improve the accuracy of these predictions.

Development of Sustainable and Scalable Synthetic Routes

Developing sustainable and scalable synthetic routes for Aldgamycin G and its analogs is essential for their potential therapeutic application. While natural production from microorganisms is a source, efficient chemical synthesis can provide alternative or complementary avenues for obtaining these complex molecules. Research into the total synthesis of related macrolides, such as Aldgamycin N, highlights the challenges and strategies involved in constructing their complex structures, including the attachment of unusual sugar moieties like aldgarose. nih.govd-nb.info Developing practical and scalable de novo synthesis routes for these key building blocks is crucial. nih.gov Efforts are focused on identifying novel, efficient, and scalable synthetic routes that consider factors such as raw material costs, reaction yields, selectivity, scalability, safety, and environmental impact, aligning with the principles of green chemistry. spirochem.comacs.org Exploring novel synthetic methodologies and utilizing advanced modern technologies can enable new disconnections and meet sustainability criteria that might be difficult to achieve with traditional chemistry. spirochem.com Biocatalytic methods are also being explored to provide shorter, more efficient, and sustainable routes to complex molecules. acs.org

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Integrating multi-omics data is a powerful approach to gain a holistic understanding of complex biological systems, including the production and mechanism of action of compounds like Aldgamycin G. azolifesciences.comnih.govfrontlinegenomics.commdpi.com Multi-omics combines data from genomics (study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (small molecules or metabolites). azolifesciences.comfrontlinegenomics.com Each omics layer provides unique data, and their integration can reveal the flow of biological information and uncover complex interactions and regulatory mechanisms. azolifesciences.comnih.gov For Aldgamycin G, integrating genomics data from producing organisms can provide insights into the biosynthetic gene clusters and potential genetic variations influencing production. nanobioletters.comresearchgate.netmdpi.com Transcriptomics can reveal gene expression patterns related to biosynthesis, while proteomics can shed light on the enzymes involved. azolifesciences.commdpi.com Metabolomics can directly analyze the production of Aldgamycin G and related metabolites, as well as potentially identify new analogs. researchgate.netazolifesciences.comnih.govmdpi.com Combining these data types through bioinformatics methods, such as network analysis and machine learning, can help identify patterns, correlations, and relationships between genes, proteins, and metabolites involved in Aldgamycin G biosynthesis and its biological effects. azolifesciences.comnih.govmdpi.com This integrated approach can lead to a more comprehensive understanding of the compound's biology, from its production to its mechanism of action. azolifesciences.commdpi.com

Q & A

Q. What are the established analytical methods for identifying Aldgamycin G in complex biological matrices?

Methodological Answer: Aldgamycin G identification typically employs high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to isolate the compound from biological samples. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm structural integrity by cross-referencing spectral data with published libraries. Researchers should validate these methods using spiked samples to ensure specificity and sensitivity .

Q. How can researchers optimize the synthesis of Aldgamycin G derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Derivative synthesis requires a modular approach:

- Step 1 : Select reactive sites on Aldgamycin G (e.g., hydroxyl or carbonyl groups) for functionalization.

- Step 2 : Use regioselective reactions (e.g., acetylation or glycosylation) to minimize side products.

- Step 3 : Validate purity via HPLC and characterize products using tandem MS/MS and 2D-NMR. Document reaction yields and steric effects to refine SAR hypotheses .

Q. What in vitro assays are most suitable for preliminary evaluation of Aldgamycin G’s bioactivity?

Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin) across cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Pair this with target-specific assays (e.g., enzyme inhibition kinetics for kinases) to identify mechanistic pathways. Include positive controls (e.g., doxorubicin) and validate results across triplicate runs to minimize plate-to-plate variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Aldgamycin G across studies?

Methodological Answer: Discrepancies often arise from variability in experimental conditions:

- Variable 1 : Cell culture media composition (e.g., serum concentration affecting compound solubility).

- Variable 2 : Assay endpoint timing (e.g., 24h vs. 48h exposure periods).

- Variable 3 : Batch-to-batch differences in compound purity. Address these by replicating experiments under standardized protocols and performing meta-analyses of published data using tools like PRISMA guidelines .

Q. What strategies are effective for elucidating Aldgamycin G’s mechanism of action when proteomic data is inconclusive?

Methodological Answer: Deploy multi-omics integration:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS-based profiling to track metabolic pathway disruptions.

- Chemoproteomics : Use activity-based probes to capture protein targets. Cross-validate findings with CRISPR-Cas9 knockout models to confirm target relevance .

Q. How can researchers design robust in vivo studies to evaluate Aldgamycin G’s pharmacokinetics (PK) and toxicity?

Methodological Answer:

- PK Design : Administer Aldgamycin G via IV and oral routes in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24h for LC-MS/MS analysis. Calculate AUC, , and bioavailability.

- Toxicity : Conduct 14-day repeat-dose studies, monitoring hematological, hepatic, and renal biomarkers. Use histopathology to assess organ-specific damage. Adhere to OECD guidelines for ethical and statistical rigor .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in Aldgamycin G studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC/EC values with 95% confidence intervals. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Use software like GraphPad Prism or R’s drc package .

Q. How can researchers ensure reproducibility when working with Aldgamycin G’s labile functional groups?

Methodological Answer:

- Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation.

- Handling : Reconstitute in DMSO with stabilizers (e.g., ascorbic acid) and avoid freeze-thaw cycles.

- Documentation : Record lot numbers, storage conditions, and solvent preparation steps in metadata .

Literature & Collaboration

Q. What criteria should guide the selection of primary literature for benchmarking Aldgamycin G research?

Methodological Answer: Prioritize studies that:

Q. How can interdisciplinary teams collaborate effectively on Aldgamycin G projects?

Methodological Answer: Implement a FAIR data framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.